ethyl 7-nitrobenzofuran-2-carboxylate
Overview
Description
Ethyl 7-nitrobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H9NO5. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a nitro group at the 7-position and an ethyl ester group at the 2-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-nitrobenzofuran-2-carboxylate typically involves the nitration of benzofuran derivatives followed by esterification. One common method involves the nitration of benzofuran-2-carboxylic acid using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. The resulting 7-nitrobenzofuran-2-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-nitrobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Aqueous acid or base.
Major Products
Reduction: 7-amino-benzofuran-2-carboxylate.
Substitution: Various substituted benzofuran derivatives.
Hydrolysis: 7-nitrobenzofuran-2-carboxylic acid.
Scientific Research Applications
Ethyl 7-nitrobenzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The biological effects of ethyl 7-nitrobenzofuran-2-carboxylate are primarily due to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzofuran ring structure also allows for interactions with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 7-nitrobenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
Ethyl 5-nitrobenzofuran-2-carboxylate: Similar structure but with the nitro group at the 5-position.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
The unique positioning of the nitro group and the ethyl ester in this compound can influence its reactivity and biological activity, making it distinct from its analogs .
Properties
IUPAC Name |
ethyl 7-nitro-1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c1-2-16-11(13)9-6-7-4-3-5-8(12(14)15)10(7)17-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLGXQWVQMTGSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553935 | |
Record name | Ethyl 7-nitro-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50553935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110683-72-2 | |
Record name | Ethyl 7-nitro-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50553935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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